molecular formula C21H19BrN4O2S B15079721 N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide

Cat. No.: B15079721
M. Wt: 471.4 g/mol
InChI Key: FILYDSKQWHCHGV-FOKLQQMPSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide is a complex organic compound with a molecular formula of C21H19BrN4O2S and a molecular weight of 471.379 g/mol . This compound is characterized by the presence of a bromophenyl group, a quinazolinyl moiety, and a thioacetohydrazide linkage, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.

    Thioacetohydrazide formation: The hydrazone is further reacted with a thiol compound to introduce the thioacetohydrazide moiety.

Chemical Reactions Analysis

N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the quinazolinyl moiety suggests potential interactions with nucleic acids or proteins, leading to various biological activities.

Comparison with Similar Compounds

N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the phenyl or quinazolinyl groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H19BrN4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H19BrN4O2S/c1-14(2)12-26-20(28)17-8-3-4-9-18(17)24-21(26)29-13-19(27)25-23-11-15-6-5-7-16(22)10-15/h3-11H,1,12-13H2,2H3,(H,25,27)/b23-11+

InChI Key

FILYDSKQWHCHGV-FOKLQQMPSA-N

Isomeric SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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